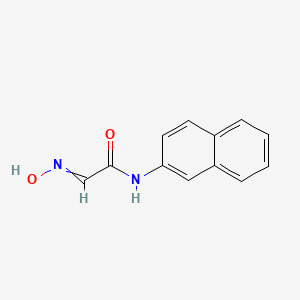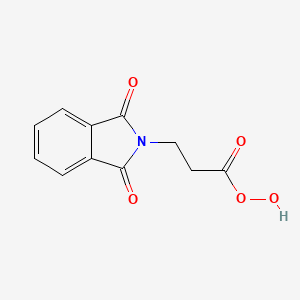
1,11-Diaminoundecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Diaminoundecan-6-one is an organic compound with the molecular formula C₁₁H₂₄N₂O. It is a diamine with two amino groups (-NH₂) located at the 1st and 11th positions of an undecane chain, and a ketone group (-C=O) at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,11-Diaminoundecan-6-one can be synthesized through several synthetic routes. One common method involves the reaction of 1,11-diaminoundecane with an oxidizing agent to introduce the ketone group at the 6th position. The reaction conditions typically include the use of solvents such as ethanol or methanol and a controlled temperature to ensure the selective oxidation of the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as catalytic oxidation or the use of continuous flow reactors. These methods allow for the efficient and large-scale production of the compound while maintaining high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,11-Diaminoundecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 1,11-diaminoundecan-6-ol.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Solvents: Ethanol, methanol, and acetone are frequently used solvents in these reactions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields 1,11-diaminoundecan-6-ol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1,11-Diaminoundecan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of polymers and complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,11-diaminoundecan-6-one involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,11-Diaminoundecan-6-ol: This compound is similar in structure but has an alcohol group instead of a ketone group at the 6th position.
1,11-Diaminoundecane: This compound lacks the ketone group and consists of only the undecane chain with amino groups at the 1st and 11th positions.
Eigenschaften
CAS-Nummer |
10581-31-4 |
|---|---|
Molekularformel |
C11H24N2O |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
1,11-diaminoundecan-6-one |
InChI |
InChI=1S/C11H24N2O/c12-9-5-1-3-7-11(14)8-4-2-6-10-13/h1-10,12-13H2 |
InChI-Schlüssel |
ODLITUQJKHVAOI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)CCCCCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


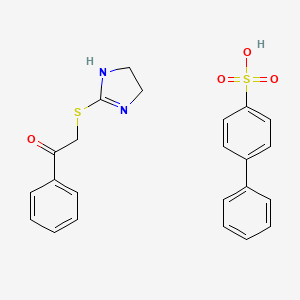
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
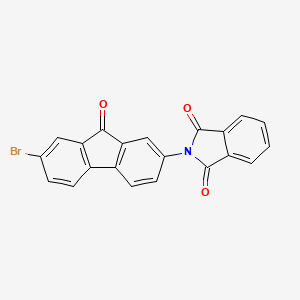

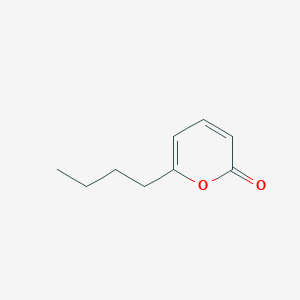
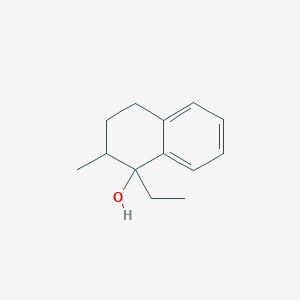
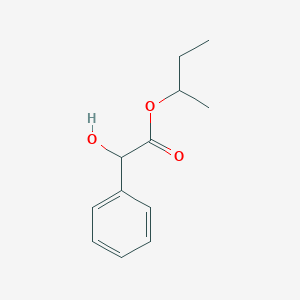


![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
